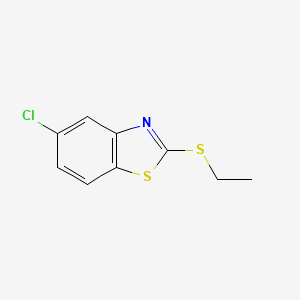
DIACETONE ACRYLAMIDE
概要
説明
DIACETONE ACRYLAMIDE, also known as this compound, is a white crystalline solid with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It is an acrylic type monomer used as a crosslinking monomer to make functional copolymers . This compound is known for its versatility and is used in various industrial applications, including coatings, adhesives, and water-based paints .
準備方法
DIACETONE ACRYLAMIDE can be synthesized through several methods. One common method involves the reaction of acrylamide with diacetone alcohol in the presence of a catalyst, such as activated heteropoly acid . Another method uses acrylonitrile and mesityl oxide as raw materials, with concentrated sulfuric acid as the catalyst . The reaction conditions typically involve moderate temperatures and controlled addition of reagents to ensure high yield and purity .
化学反応の分析
DIACETONE ACRYLAMIDE undergoes various chemical reactions, including:
Polymerization: It forms polymers in solution, bulk, or emulsion.
Oxidation and Reduction: It can react vigorously with strong oxidizing agents and exothermically with reducing agents.
Acid-Base Reactions: It reacts exothermically with both acids and bases.
Common reagents used in these reactions include strong oxidizing agents, alkali metals, and hydrides . The major products formed from these reactions are typically crosslinked polymers and other functional copolymers .
科学的研究の応用
DIACETONE ACRYLAMIDE has a wide range of scientific research applications:
Chemistry: It is used in the production of emulsion polymers, water-soluble resins, and thickeners.
Biology: It is utilized in gel electrophoresis and as a protein-releasing cell-incubation scaffold.
Medicine: It is used in the manufacture of permanent press fabrics and drug delivery systems.
Industry: It is employed in water-based paints, waste water treatment, and photosensitive resins.
作用機序
The primary mechanism of action of acrylamide diacetone involves its ability to form crosslinked polymers through the keto-hydrazide crosslinking reaction . This reaction creates a three-dimensional network that enhances the mechanical strength and durability of the resulting polymers . The reaction is acid-catalyzed and favored at lower water concentrations .
類似化合物との比較
DIACETONE ACRYLAMIDE is unique due to its ability to form stable crosslinked polymers at ambient temperatures. Similar compounds include:
Acrylamide: A vinyl-substituted primary amide used in polyacrylamides.
Diacetone alcohol: Used in the synthesis of mesityl oxide and hexylene glycol.
Compared to these compounds, acrylamide diacetone offers superior crosslinking capabilities and stability in waterborne systems .
特性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
propan-2-one;prop-2-enamide |
InChI |
InChI=1S/C3H5NO.2C3H6O/c1-2-3(4)5;2*1-3(2)4/h2H,1H2,(H2,4,5);2*1-2H3 |
InChIキー |
QZEFLBCONQGWJJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C.CC(=O)C.C=CC(=O)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl (6-iodoimidazo[1,2-B]pyridazin-2-YL)carbamate](/img/structure/B8805863.png)






![IMidazo[1,2-b]pyridazine, 3-[2-(triMethylsilyl)ethynyl]-](/img/structure/B8805924.png)

![2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8805933.png)

![5-(Bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B8805949.png)
![Benzene, 1-methoxy-2-[(1E)-2-nitroethenyl]-](/img/structure/B8805952.png)

